4-Chloro-2,6-dimethoxy-1,5-naphthyridine
Description
Structure
3D Structure
Properties
CAS No. |
959990-37-5 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-chloro-2,6-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-3-7-10(13-8)6(11)5-9(12-7)15-2/h3-5H,1-2H3 |
InChI Key |
XGJVYCQQSBFNIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2Cl)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2,6 Dimethoxy 1,5 Naphthyridine and Analogues
Strategies for Constructing the 1,5-Naphthyridine (B1222797) Scaffold
The construction of the bicyclic 1,5-naphthyridine ring system is predominantly achieved through reactions that form one of the pyridine (B92270) rings onto a pre-existing pyridine structure. nih.govmdpi.comnih.gov Classical condensation and cyclization protocols remain fundamental to accessing this scaffold. researchgate.net
Established name reactions in heterocyclic chemistry have been successfully adapted for the synthesis of 1,5-naphthyridines, typically using substituted 3-aminopyridines as key starting materials. nih.govnih.gov
The Friedländer synthesis is a versatile and efficient method for generating quinolines and their aza-analogs, including 1,5-naphthyridines. researchgate.net The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). connectjournals.com For the synthesis of 1,5-naphthyridines, a 3-aminopyridine (B143674) derivative bearing a carbonyl group at the 2- or 4-position is typically used. nih.gov
Modified Friedländer reactions are common for preparing substituted 1,5-naphthyridine systems. For instance, 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine has been synthesized by reacting 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with a sodium hydroxide (B78521) catalyst. mdpi.comnih.gov Similarly, this approach has been used to create more complex ligands by reacting 3-aminoquinaldehyde with 2,6-diacetyl-4-tert-butylpyridine. nih.gov The reaction conditions can be mild, with some protocols using catalysts like propylphosphonic anhydride (T3P®) to promote the reaction under gentle conditions with excellent yields. researchgate.net Environmentally benign approaches have also been developed, utilizing inexpensive and biocompatible ionic liquids as catalysts in water, allowing for gram-scale synthesis. acs.org
Table 1: Examples of Friedländer Synthesis for 1,5-Naphthyridine Analogues
| 2-Aminoaryl Carbonyl Reactant | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, tBuOH; then Pd/C, Ph2O | Benzo[b] nih.govresearchgate.netnaphthyridine | nih.gov |
| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine | mdpi.comnih.gov |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (ChOH), H₂O | 2-Methyl-1,8-naphthyridine* | acs.org |
| 2-Aminobenzaldehydes | Ketones | Propylphosphonic anhydride (T3P®) | Polysubstituted quinolines/naphthyridines | researchgate.net |
*Note: This example illustrates the synthesis of the isomeric 1,8-naphthyridine scaffold using a similar Friedländer approach.
The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. This reaction has been adapted for the synthesis of 1,5-naphthyridines by substituting aniline with 3-aminopyridine. nih.govthieme-connect.de The reaction proceeds via a Michael addition of the amine to acrolein (formed in situ from glycerol), followed by cyclization and oxidation. mdpi.com
Various modifications to the classical Skraup conditions have been implemented to improve yields and accommodate a wider range of substrates. thieme-connect.de For example, 3-aminopyridine can be reacted with glycerol using catalysts such as iodine in a dioxane/water mixture. nih.gov The choice of oxidizing agent is crucial, with reagents like sodium 3-nitrobenzenesulfonate in a "sulfo-mix" being effective. thieme-connect.de The reaction can be used to synthesize both the parent 1,5-naphthyridine and its substituted derivatives. For instance, reacting 3-amino-4-methylpyridine with acetaldehyde yields 2,8-dimethyl-1,5-naphthyridine. nih.govmdpi.com Modified Skraup conditions have also been employed to synthesize fused systems, such as reacting 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine to eventually yield a 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govresearchgate.netnaphthyridin-10-one derivative. mdpi.comnih.gov
Table 2: Examples of Skraup Synthesis for 1,5-Naphthyridine Analogues
| Amine Reactant | Carbonyl Source | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Glycerol | Iodine, Dioxane/H₂O | 1,5-Naphthyridine | nih.gov |
| 3-Aminopyridine | Methyl vinyl ketone | "sulfo-mix" | 4-Methyl-1,5-naphthyridine | thieme-connect.de |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | nih.govmdpi.com |
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylic esters, which can be subsequently hydrolyzed and decarboxylated to yield 4-hydroxyquinolines (or 4-quinolones). wikipedia.orgablelab.eu This reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgd-nb.info
For the synthesis of 1,5-naphthyridines, 3-aminopyridine is used in place of aniline. nih.gov The initial condensation is followed by a thermal cyclization, often carried out at high temperatures in a solvent like Dowtherm A, to afford the corresponding 4-oxo-1,4-dihydro-1,5-naphthyridine derivative. nih.govthieme-connect.demdpi.com For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization yields a 4-hydroxy-1,5-naphthyridine. nih.govmdpi.com This methodology has been applied to the multi-kilogram scale synthesis of compounds like 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide. nih.govmdpi.com The regioselectivity of the cyclization can be influenced by substituents on the pyridine ring. d-nb.info
The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, classically involves the conversion of cyclohexenone oximes to anilines under strong acidic conditions (e.g., HCl in acetic anhydride). mdpi.comnih.gov This reaction has been adapted for the synthesis of fused amino-azaheterocycles. nih.gov The preparation of benzo[c] nih.govresearchgate.netnaphthyridine derivatives can be achieved through a Semmler-Wolff transposition of oximes. mdpi.com More recently, palladium-catalyzed versions of this reaction have been developed, allowing for the conversion of cyclohexenone and tetralone O-acyl oximes to the corresponding primary anilines under milder conditions, overcoming many of the limitations of the classical method. nih.gov While direct examples for the core 1,5-naphthyridine are less common, the principle can be applied to suitable precursors to generate the amino-substituted pyridine ring. mdpi.comnih.gov
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, offer a powerful strategy for constructing the 1,5-naphthyridine scaffold. nih.gov These reactions can be performed in either an inter- or intramolecular fashion to generate the fused heterocyclic system, often with good control over stereochemistry. mdpi.com
The Povarov reaction, a type of aza-Diels-Alder reaction, has been used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This reaction typically involves the [4+2] cycloaddition of an imine (generated in situ from 3-aminopyridine and an aldehyde) with an electron-rich alkene. nih.gov Subsequent aromatization of the tetrahydro-1,5-naphthyridine intermediate yields the fully aromatic scaffold. nih.gov For example, the reaction between imines derived from 3-aminopyridines and styrenes can afford 4-phenyl-1,5-naphthyridines after aromatization. nih.gov Intramolecular Diels-Alder reactions have also been employed; for instance, the microwave-mediated reaction of o-furyl(allylamino)pyridines can yield 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridines. mdpi.comnih.gov
Transition Metal-Catalyzed Cross-Coupling Approaches for Naphthyridine Construction
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of the 1,5-naphthyridine core and for the introduction of substituents onto a pre-existing naphthyridine ring.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be employed in the synthesis of 1,5-naphthyridinones. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine using a Heck reaction with methyl acrylate (B77674). The subsequent cyclization was achieved in excellent yield. tandfonline.com This methodology involves the formation of a carbon-carbon bond followed by an intramolecular cyclization to construct the second ring of the naphthyridine system.
| Reactants | Catalyst/Reagents | Intermediate/Product | Yield | Reference |
| 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | Pd(OAc)₂, P(tBu)₃HBF₄, Cy₂NMe | Heck product | Good | tandfonline.com |
| Heck product from above | PBu₃, AcOH | 1,5-Naphthyridinone derivative | Excellent | tandfonline.com |
The Stille coupling, which involves the palladium-catalyzed reaction of an organotin compound with an organic halide, is another versatile method for constructing the 1,5-naphthyridine ring. researchgate.netnih.gov This reaction allows for the formation of carbon-carbon bonds under relatively mild conditions.
One approach involves the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. Subsequent chemical transformations, including fluorination, condensation, and a nitro reduction-deoxobromination sequence, lead to the formation of the 1,5-naphthyridine ring in good yield. researchgate.net This strategy highlights the utility of Stille coupling in introducing key fragments that can be elaborated into the final heterocyclic system.
Cobalt-catalyzed cross-coupling reactions have emerged as a valuable tool for the functionalization of halogenated naphthyridines. These reactions can be used to introduce alkyl and aryl groups onto the naphthyridine scaffold. For instance, CoCl₂ can catalyze the cross-coupling of various halogenated naphthyridines with alkyl- and arylmagnesium halides. figshare.com
Furthermore, arylzinc halides can undergo smooth cross-couplings with naphthyridines in the presence of a CoCl₂·2LiCl catalyst and sodium formate, leading to polyfunctional arylated naphthyridines. figshare.com This method has been applied to the functionalization of 4-iodo-1,5-naphthyridine (B3242594) and 2,4-diiodo-1,5-naphthyridine, demonstrating its utility in synthesizing substituted 1,5-naphthyridine analogues. figshare.com
Double Heteroannulation Reaction of Michael Adducts (DHARMA) Strategy
The Double Heteroannulation Reaction of Michael Adducts (DHARMA) strategy is a method for the synthesis of various heterocyclic compounds. While the primary application of this strategy has been described for the synthesis of 5H-chromeno[2,3-b]pyridines and 1,4-dihydro-1,8-naphthyridines, the principles of this methodology could potentially be adapted for the synthesis of 1,5-naphthyridine analogues. researchgate.net This approach typically involves a Michael addition followed by a double heteroannulation cascade to construct the heterocyclic framework.
Targeted Synthesis of Chloro-Substituted 1,5-Naphthyridines
The introduction of chlorine atoms onto the 1,5-naphthyridine skeleton is a key step that transforms the core into a versatile intermediate for further functionalization, particularly through nucleophilic substitution reactions.
Introduction of Halogen Functionality onto the 1,5-Naphthyridine Ring
Halogenated 1,5-naphthyridines serve as crucial building blocks for creating more complex derivatives. The synthesis of compounds like 2,6-dichloro-1,5-naphthyridine is a primary step towards molecules such as the target compound. diva-portal.org These di-chloro intermediates are valuable because the chlorine atoms can be selectively replaced. For instance, one chlorine atom can be substituted with a methoxy (B1213986) group, and the other can be used for further coupling reactions, enabling the assembly of diverse molecular architectures.
Nucleophilic Displacement of Hydroxyl Groups by Chlorine
A prevalent and efficient method for introducing a chlorine atom onto the 1,5-naphthyridine ring is through the conversion of a hydroxyl or carbonyl group. nih.govresearchgate.net This transformation is typically achieved by treating the corresponding 1,5-naphthyridinone (a cyclic amide) or hydroxy-1,5-naphthyridine with a strong chlorinating agent. nih.gov
Common reagents for this nucleophilic displacement include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov The reaction proceeds by converting the carbonyl or hydroxyl group into a better leaving group, which is then displaced by a chloride ion. nih.gov For example, 1,5-naphthyridine-4(1H)-one can be effectively converted to 4-chloro-1,5-naphthyridine using POCl₃. nih.govresearchgate.net This method is a cornerstone in the synthesis of chloro-substituted naphthyridines, providing a reliable route to key intermediates. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1,5-Naphthyridine-2(1H)-one | POCl₃ or PCl₅ | 2-Chloro-1,5-naphthyridine | nih.gov |
| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.gov |
| Hydroxy-1,5-naphthyridine | POCl₃ or PCl₅ | Chloro-1,5-naphthyridine | nih.gov |
Direct Halogenation Strategies
While the conversion of hydroxyl groups is common, direct halogenation of the 1,5-naphthyridine ring is also a viable strategy, though it can sometimes be less regioselective. Bromination of the 1,5-naphthyridine core has been accomplished using reagents like bromine in acetic acid to create valuable bromo-substituted intermediates for further functionalization. nih.gov Another approach involves the activation of the ring towards electrophilic attack. This can be achieved by forming an N-oxide intermediate using a peracid, which can then direct the regioselective introduction of a chlorine atom.
Targeted Synthesis of Methoxy-Substituted 1,5-Naphthyridines
The incorporation of methoxy groups is another key aspect of synthesizing the target compound. These groups can be introduced either by direct alkoxylation of a halogenated naphthyridine core or by using precursors that already contain the methoxy substituent.
Strategies for Alkoxylation of Naphthyridine Cores
The most direct method for introducing a methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this process, a chloro-substituted 1,5-naphthyridine is treated with sodium methoxide (B1231860) in methanol. nih.gov The electron-deficient nature of the naphthyridine ring facilitates the displacement of the chloride ion by the methoxide nucleophile. nih.gov This strategy is highly effective for converting intermediates like 4-chloro-1,5-naphthyridine into their methoxylated counterparts. nih.gov This method's utility is demonstrated in sequential reactions where a dichloro-naphthyridine is first selectively methoxylated at one position, leaving the second chlorine available for subsequent amination or other coupling reactions. nih.gov
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Chloro-1,5-naphthyridine | Sodium methoxide, Methanol | Methoxy-1,5-naphthyridine | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |
Sequential and Convergent Synthesis of 4-Chloro-2,6-dimethoxy-1,5-naphthyridine
Stepwise functionalization is a cornerstone for the synthesis of complex naphthyridine derivatives. This methodology involves the sequential introduction of substituents onto the naphthyridine skeleton, often starting from a simple, unfunctionalized or di-functionalized precursor. For the target compound, a plausible route involves the initial synthesis of a 1,5-naphthyridine-2,6-dione or a 2,6-dichloro-1,5-naphthyridine intermediate.
One common strategy begins with the chlorination of naphthyridinone precursors. For instance, a 1,5-naphthyridine-2,6-dione can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-1,5-naphthyridine. This dichloro-intermediate is a versatile platform for subsequent nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms at various positions on the naphthyridine ring can be exploited for selective substitution.
Alternatively, a route starting from a methoxy-substituted pyridine precursor can be envisioned. For example, a modified Skraup synthesis using a methoxy-substituted 3-aminopyridine could yield a methoxy-naphthyridinone, which can then be subjected to chlorination and further methoxylation steps. The controlled, stepwise replacement of chloro groups with methoxy groups can be achieved by carefully managing reaction conditions such as temperature and stoichiometry.
Table 1: Key Reactions in Stepwise Functionalization of 1,5-Naphthyridine Core
| Reaction Step | Reagents & Conditions | Intermediate/Product | Description |
|---|---|---|---|
| Chlorination | 1,5-Naphthyridine-2,6-dione, POCl₃, heat | 2,6-Dichloro-1,5-naphthyridine | Conversion of hydroxyl groups to chloro groups, creating reactive sites for substitution. |
| Selective Methoxylation | Dichloro-1,5-naphthyridine, NaOMe, controlled temp. | Chloro-methoxy-1,5-naphthyridine | SNAr reaction where one chloro group is selectively replaced by a methoxy group. |
| Further Functionalization | Introduction of the second methoxy group or other substituents. | Di-substituted-1,5-naphthyridine | Completion of the substitution pattern on the naphthyridine ring. |
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry. tandfonline.com These strategies enable the construction of complex molecules like substituted naphthyridines from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. tandfonline.com
While a specific one-pot synthesis for this compound is not prominently documented, the principles of MCRs can be applied to design potential routes. A three-component reaction, for instance, could involve a suitably substituted aminopyridine, an aldehyde, and a compound with an active methylene group. scispace.com The strategic choice of starting materials containing the required chloro and methoxy precursors is crucial. For example, a reaction between 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin in aqueous media has been shown to produce complex fused 1,5-naphthyridine systems in a one-pot fashion. scispace.com
Another approach involves domino reactions, where a single event triggers a cascade of intramolecular transformations to rapidly build molecular complexity. Such processes are highly atom-economical and can generate diverse naphthyridine scaffolds. nih.gov Researchers have also developed one-pot methods for the difunctionalization of naphthyridine intermediates, such as engaging highly reactive ditriflates in sequential substitution reactions to rapidly build diversity. nih.govtandfonline.com
Table 2: Comparison of Synthetic Approaches for Naphthyridines
| Approach | Advantages | Challenges | Applicability to Target Compound |
|---|---|---|---|
| Stepwise Synthesis | High control over regioselectivity, well-established reactions. | Time-consuming, multiple steps, potentially lower overall yield. | Plausible and allows for precise installation of substituents. |
| One-Pot/MCR | High efficiency, atom economy, reduced waste, operational simplicity. tandfonline.comrsc.org | Requires careful design of starting materials, potential for side products. | Conceptionally feasible but requires specific substrate development. |
Advancements in Green Chemistry Principles for 1,5-Naphthyridine Synthesis
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of 1,5-naphthyridines, this involves the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.
Solvent-free reactions and the use of microwave irradiation are key green chemistry techniques that have been successfully applied to the synthesis of nitrogen heterocyles. cem.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.
For the synthesis of this compound, microwave heating could be applied to several steps. For example, the nucleophilic substitution of chloro groups with methoxide could be accelerated under microwave irradiation. Similarly, classical cyclization reactions like the Friedländer synthesis, which is used to form naphthyridine rings, can be performed efficiently under solvent-free conditions using microwave heating. One study demonstrated a microwave-promoted, clean, and environmentally benign method for synthesizing 4-methyl-2,6-naphthyridine derivatives. scispace.com This approach highlights the potential for applying similar energy-efficient techniques to the synthesis of other substituted naphthyridines. scispace.com
Solvent-free, or neat, reactions minimize the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. cem.com A multicomponent reaction for the synthesis of novel naphthyridines has been reported to proceed at ambient temperature under solvent-free conditions using a recyclable catalyst. tandfonline.com
The use of recyclable catalysts and environmentally benign reagents is another cornerstone of green synthetic chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. tandfonline.com
In naphthyridine synthesis, catalysts such as KF/basic alumina have been employed for efficient, one-pot, solvent-free reactions. tandfonline.com For reactions like the Skraup synthesis of 1,5-naphthyridines, iodine has been used as a cheap, recoverable, and reusable catalyst. mdpi.com The development of metal-free cross-coupling reactions, for instance using visible-light catalysis with an inexpensive organic dye, also represents a sustainable approach. nih.gov
The choice of reagents is also critical. Using water as a solvent is a prime example of an environmentally benign approach. nih.gov A Pd-catalyzed transfer hydrogenation of 1,5-naphthyridine has been successfully performed in water as both the solvent and hydrogen donor. nih.gov Furthermore, the use of safer methylating agents, such as dimethyl carbonate (a non-toxic reagent), in place of more hazardous traditional reagents like methyl halides or dimethyl sulfate, would align with green chemistry principles for introducing the methoxy groups onto the naphthyridine core.
Reactivity and Chemical Transformations of 4 Chloro 2,6 Dimethoxy 1,5 Naphthyridine
Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core
The dual nature of the naphthyridine core allows for both nucleophilic and electrophilic substitution reactions, although the conditions and outcomes are heavily influenced by the electron-withdrawing character of the ring nitrogens.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction for halo-substituted naphthyridines. The reaction proceeds readily when the aromatic ring is activated by electron-withdrawing groups, a role fulfilled by the nitrogen atoms in the 1,5-naphthyridine (B1222797) core. libretexts.org In 4-Chloro-2,6-dimethoxy-1,5-naphthyridine, the chlorine atom at the C4 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles.
This substitution typically follows a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the chloride ion restores the aromaticity of the ring. The positions ortho and para to the ring nitrogens are particularly activated for this type of reaction.
Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, leading to the synthesis of a diverse range of substituted 1,5-naphthyridines. nih.govmdpi.com For instance, the reaction of 4-chloro-1,5-naphthyridines with various amines is a standard method for producing 4-amino-1,5-naphthyridine derivatives. nih.govmdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | 2-tert-butylaniline | 4-Amino-1,5-naphthyridine |
| Thiolate | Sodium methanethiol | 4-(Methylsulfanyl)-1,5-naphthyridine |
This table presents generalized examples of SNAr reactions on chloro-substituted 1,5-naphthyridines based on established reactivity patterns.
In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the 1,5-naphthyridine core is significantly more challenging. The electronegative nitrogen atoms deactivate the ring system towards attack by electrophiles, a phenomenon also observed in pyridine (B92270) chemistry. wikipedia.org Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the nitrogen atoms can be protonated, further increasing the ring's deactivation. wikipedia.org
Key electrophilic aromatic substitution reactions include: wikipedia.orgmasterorganicchemistry.com
Nitration: Typically requires strong acids like a mixture of nitric and sulfuric acid.
Halogenation: Requires a Lewis acid catalyst.
Sulfonation: Uses fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Generally not feasible due to the deactivation of the ring and complexation of the Lewis acid catalyst with the ring nitrogens. hu.edu.jo
Reactions Involving Alkoxy and Chloro Substituents
The chloro and methoxy (B1213986) groups on the naphthyridine ring are key handles for further molecular elaboration through a variety of modern synthetic methods.
The methoxy groups in this compound can undergo transformations, most notably demethylation, to yield the corresponding hydroxy-naphthyridines. This is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl groups can then serve as points for further functionalization, for example, through etherification or conversion to better leaving groups for subsequent substitution reactions. In a related compound, 4,8-dimethoxy-1,5-naphthyridine, heating with methyl iodide resulted in a Lander rearrangement, demonstrating the potential for N-alkylation driven by the alkoxy substituents. rsc.org
The chlorine atom at the C4 position is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions have become central to the synthesis of complex heterocyclic compounds. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the chlorinated naphthyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. researchgate.net
Sonogashira Coupling: This involves the coupling of the chloro-naphthyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing alkynyl-substituted naphthyridines.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloro-naphthyridine with primary or secondary amines. It offers a complementary approach to the classical SNAr for synthesizing amino-naphthyridines, often under milder conditions.
For dihalogenated N-heteroarenes, the site of cross-coupling can sometimes be controlled by the choice of ligand, although halides adjacent to a nitrogen atom are conventionally more reactive. nih.gov
Table 2: Common Cross-Coupling Reactions at the C4 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base | C(sp²)-C(sp²) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | C(sp²)-C(sp) |
| Buchwald-Hartwig | R₂NH | Pd catalyst + Ligand + Base | C(sp²)-N |
| Stille | R-Sn(Bu)₃ | Pd catalyst | C(sp²)-C(sp²) |
This table summarizes common cross-coupling reactions applicable to the C4-chloro position of the title compound.
Halogen/metal exchange offers an alternative strategy for functionalizing the C4 position. This reaction typically involves treating the 4-chloro-naphthyridine with a strong organometallic base, such as n-butyllithium or i-propylmagnesium chloride, at low temperatures. The chlorine atom is exchanged for a metal (e.g., lithium or magnesium), generating a potent organometallic intermediate.
This newly formed nucleophilic center can then be reacted with a wide array of electrophiles to introduce various functional groups that are not accessible through direct substitution or cross-coupling. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. This method significantly broadens the synthetic utility of the this compound scaffold, allowing for precise and regioselective functionalization. nih.gov
Oxidations and Reductions of the 1,5-Naphthyridine System
The reactivity of the 1,5-naphthyridine core in oxidation and reduction reactions is a critical aspect of its chemistry, influencing its stability and its utility as a scaffold in various applications. The reactivity pattern of 1,5-naphthyridines demonstrates resemblances to that of quinolines. nih.gov
Oxidation:
The 1,5-naphthyridine ring system can undergo oxidation at the nitrogen atoms to form N-oxides. For instance, the reaction of 1,5-naphthyridine with a peracid like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of mono-N-oxide or di-N-oxide derivatives. nih.gov These N-oxides are valuable intermediates; for example, their formation can facilitate the introduction of other functional groups, such as a cyano group, into the heterocyclic ring. nih.gov
Furthermore, non-aromatic, reduced forms of the naphthyridine system can be readily oxidized to yield the aromatic 1,5-naphthyridine core. Tetrahydro- and decahydro-1,5-naphthyridines can be converted to their aromatic counterparts through oxidation at high temperatures using reagents like selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or molecular sulfur. nih.gov
| Reactant | Oxidizing Agent | Product | Conditions | Reference |
| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Selenium | 1,5-Naphthyridine | 320 °C | nih.gov |
| 1,2,3,4-Tetrahydro-1,5-naphthyridine | DDQ | 1,5-Naphthyridine | High Temperature | nih.gov |
| 1,5-Naphthyridine | m-CPBA | 1,5-Naphthyridine N-oxide | N/A | nih.gov |
Reduction:
The reduction of the 1,5-naphthyridine ring has also been explored. Catalytic systems have been developed for the reduction of the 1,5-naphthyridine core under mild conditions. One such system employs a combination of Co(BF₄)₂·6H₂O with a specific phosphine ligand, using formic acid as a source of hydrogen. nih.gov This method allows for the reduction of the 1,5-naphthyridine ring while preserving other sensitive functional groups that may be present on the molecule. nih.gov
Metal Complex Formation with 1,5-Naphthyridine Ligands
The 1,5-naphthyridine scaffold is a notable ligand in coordination chemistry. Due to the geometric arrangement of its two nitrogen donor atoms, it cannot typically bind to a single metal atom in a chelating fashion. nih.gov Consequently, 1,5-naphthyridine and its derivatives often function as either monodentate or, more commonly, as bridging bidentate ligands, linking two metal centers. nih.govresearchgate.net This bridging capability allows for the construction of polynuclear metal complexes and larger supramolecular assemblies. researchgate.net
Derivatives of 1,5-naphthyridine have been extensively used to create a variety of ligands for complexation with transition metals. nih.gov For example, chloro-substituted 1,5-naphthyridines, such as 4-chloro-1,5-naphthyridine, serve as precursors for more elaborate bidentate and tridentate ligands through cross-coupling reactions like the Stille coupling. researchgate.netacs.org These tailored ligands have been used to synthesize heteroleptic mono- and dinuclear Ruthenium(II) complexes. researchgate.netacs.org The resulting complexes exhibit interesting photophysical properties, where the long-wavelength absorption can be shifted to lower energies by increasing delocalization within the ligand or by incorporating a second metal center. researchgate.netacs.org
The electronic properties of the 1,5-naphthyridine linker have been compared to other bridging ligands. Electrochemical studies on dinuclear complexes have shown that the degree of electronic communication between metal centers bridged by a 1,5-naphthyridine linker is somewhat less efficient than that observed with a pyrazine linker. researchgate.netacs.org
The interaction of 1,5-naphthyridine ligands with various metal ions has been the subject of numerous studies. These ligands form stable complexes with a range of metals, including silver(I), gold(III), platinum(II), and ruthenium(II). researchgate.netresearchgate.netrsc.org
In silver(I) complexes, the 1,5-naphthyridine molecule typically acts as a bridging ligand between two Ag(I) ions. researchgate.net Similarly, it has been employed as a bridging ligand in the synthesis of dinuclear gold(III) and platinum(II) complexes, which have been investigated for their potential biological applications. researchgate.netrsc.org DNA binding studies and molecular docking simulations have been performed on these dinuclear platinum(II) complexes to understand their mode of interaction with biological macromolecules. rsc.org
The formation of metal chelates with substituted 1,5-naphthyridines has also been reported. For instance, 4-hydroxy-1,5-naphthyridine derivatives have been used to synthesize chelates with group III metals such as aluminum, gallium, and indium. nih.gov Theoretical calculations using DFT/B3LYP methods have been employed to support and understand the experimental data related to these metal chelates. nih.gov
| Metal Ion | Ligand Type | Complex Type | Research Focus | Reference(s) |
| Ru(II) | Bidentate/Tridentate | Mono- & Dinuclear | Photophysical Properties, Electronic Communication | researchgate.net, bohrium.com, acs.org |
| Ag(I) | Bridging | Polynuclear | Structural Characterization | researchgate.net |
| Au(III) | Bridging | Dinuclear | Stability, DNA Binding | researchgate.net |
| Pt(II) | Bridging | Dinuclear | Cytotoxicity, DNA Interaction | rsc.org |
| Al(III), Ga(III), In(III) | Chelating | Mononuclear | Synthesis, Theoretical Studies | nih.gov |
Advanced Spectroscopic and Computational Characterization of 4 Chloro 2,6 Dimethoxy 1,5 Naphthyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. For 4-Chloro-2,6-dimethoxy-1,5-naphthyridine, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each hydrogen and carbon atom, confirming the substitution pattern and revealing details about the molecule's conformation.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the methoxy (B1213986) groups. The protons on the naphthyridine core are anticipated to appear as doublets or triplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being dictated by their position relative to the nitrogen atoms and the chloro and methoxy substituents. The two methoxy groups (-OCH₃) would likely appear as sharp singlets in the upfield region (around δ 4.0 ppm).
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbons of the naphthyridine rings, the carbon bearing the chlorine atom, and the carbons of the two methoxy groups all appear at characteristic chemical shifts. Density Functional Theory (DFT) calculations are often employed to predict these chemical shifts, which typically show strong correlation with experimental data. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Environment | |
|---|---|---|---|
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.15 | d | 8.5 |
| H-7 | 8.20 | d | 9.0 |
| H-8 | 7.45 | d | 9.0 |
| 2-OCH₃ | 4.10 | s | - |
| 6-OCH₃ | 4.15 | s | - |
| C-2 | 164.5 | Attached to -OCH₃ and N | |
| C-3 | 110.2 | Aromatic CH | |
| C-4 | 150.8 | Attached to -Cl | |
| C-4a | 142.1 | Ring fusion | |
| C-6 | 162.3 | Attached to -OCH₃ and N | |
| C-7 | 118.9 | Aromatic CH | |
| C-8 | 135.4 | Aromatic CH | |
| C-8a | 148.7 | Ring fusion | |
| 2-OCH₃ | 56.1 | Methoxy carbon | |
| 6-OCH₃ | 56.5 | Methoxy carbon |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Architecture
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the molecular architecture. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.
For this compound, key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxy groups will appear between 3000-2850 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the naphthyridine ring system will produce a series of characteristic sharp bands in the 1650-1400 cm⁻¹ range.
C-O stretching: The C-O bonds of the methoxy groups are expected to show strong absorptions, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-Cl stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 800-600 cm⁻¹.
Computational DFT calculations are invaluable for assigning these vibrational modes accurately, as they can predict the frequency and intensity of each band. nih.gov
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3085 | Medium | Strong | Aromatic C-H Stretch |
| 2960 | Medium | Medium | -OCH₃ Asymmetric C-H Stretch |
| 1620 | Strong | Medium | C=N/C=C Ring Stretch |
| 1585 | Strong | Strong | C=N/C=C Ring Stretch |
| 1470 | Strong | Medium | -OCH₃ Scissoring |
| 1255 | Very Strong | Weak | Asymmetric C-O-C Stretch |
| 1045 | Strong | Medium | Symmetric C-O-C Stretch |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₀H₉ClN₂O₂) is approximately 224.65 g/mol . The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity about one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides separation and identification. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) and a series of fragment ions resulting from characteristic bond cleavages.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for less volatile compounds. It allows for the separation of the compound from a mixture before it enters the mass spectrometer, where soft ionization techniques are typically used.
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry
High-resolution mass spectrometry, such as ESI-QTOF, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (-CH₃) from a methoxy moiety, followed by the loss of carbon monoxide (-CO), or the loss of a chlorine radical.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Predicted Fragment | Description |
|---|---|---|
| 224 | [M]⁺ | Molecular Ion |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical |
| 196 | [M - CO]⁺ | Loss of carbon monoxide (from ring) |
| 181 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and CO |
Advanced Applications and Functional Materials Derived from 4 Chloro 2,6 Dimethoxy 1,5 Naphthyridine
Applications in Materials Science
The 1,5-naphthyridine (B1222797) core is a foundational component for a new generation of organic semiconductor materials. Its rigid, planar structure facilitates molecular packing and charge transport, while the nitrogen atoms allow for modulation of energy levels (HOMO/LUMO) and electron affinity. These characteristics make 1,5-naphthyridine derivatives prime candidates for use in a variety of organic electronic devices.
The electron-deficient 1,5-naphthyridine moiety is an excellent building block for emitter and electron-transport materials in OLEDs. When combined with electron-donating units, it can form efficient donor-acceptor systems that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.
Research has shown that OLEDs using TADF emitters with a 1,5-naphthyridine acceptor and phenoxazine or phenothiazine donor units can achieve high external quantum efficiencies (EQEs) of up to 29.9% and 25.8%, respectively. acs.orgktu.edu These devices have also demonstrated impressive maximum luminance values, reaching 33,540 cd/m². acs.orgktu.edu Furthermore, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol derivatives as ancillary ligands have been used to create pure red phosphorescent OLEDs (PHOLEDs) with a maximum EQE exceeding 31% and excellent color purity. acs.org
Derivatives of the isomeric 1,8-naphthyridine have also been investigated, showing high thermal stability, with decomposition temperatures between 380–400 °C, and high electron affinities (2.79–3.00 eV). rsc.org Single-layer OLEDs using these materials as emitters have achieved high brightness and efficiency, demonstrating the versatility of the naphthyridine scaffold. rsc.org
| Naphthyridine Derivative Type | Device Type | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Emission Color |
|---|---|---|---|---|
| 1,5-Naphthyridine-Phenoxazine (TADF) | OLED | 29.9% | 33,540 | Not Specified |
| 1,5-Naphthyridine-Phenothiazine (TADF) | OLED | 25.8% | 14,480 | Not Specified |
| 1,5-Naphthyridin-4-ol Iridium(III) Complex | PHOLED | 31.48% | Not Specified | Pure Red |
| 1,8-Naphthyridine Oligomer | OLED | Not Specified | 400 (at 4V) | White-Pink |
| 1,8-Naphthyridine Oligomer | OLED | Not Specified | 250 | Yellow |
The favorable electronic properties of the 1,5-naphthyridine scaffold make it suitable for applications in organic photovoltaics, where it can be used in materials that absorb light and transport charge. A novel bis-lactam core, 1,5-naphthyridine-2,6-dione (NTD), has been utilized to create multifunctional organic semiconductor materials for OPVs. rsc.org
| Derivative | Device Type | Role | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| NTDC-N | OPV | Acceptor | 7.5% |
| NTDC-N-4F | OPV | Acceptor | 8.2% |
| 1,5-Naphthyridine Polymer P1 + N3 Dye | DSSC | Co-sensitizer | 5.88% |
| 1,5-Naphthyridine Polymer P2 + N3 Dye | DSSC | Co-sensitizer | 6.21% |
The development of high-performance organic semiconductors is crucial for the advancement of OFETs. The 1,5-naphthyridine core has been successfully integrated into n-type and ambipolar (transporting both holes and electrons) semiconductor materials.
For instance, small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core have been synthesized and characterized as n-type semiconductors. One such derivative exhibited a high maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors. rsc.org Other multifunctional NTD derivatives have shown decent ambipolar mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org
Additionally, a series of 4,8-substituted 1,5-naphthyridines have been developed that possess suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV), making them excellent candidates for both electron-transport and hole-injecting/hole-transport materials. researchgate.net These properties are essential for creating efficient charge transport layers in OFETs and other electronic devices.
| Derivative Core | Semiconductor Type | Carrier Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| 1,5-Naphthyridine-2,6-dione (NTDT-DCV) | n-type | 0.14 (electron) |
| 1,5-Naphthyridine-2,6-dione (NTDC-N, NTDC-N-4F) | Ambipolar | 10⁻³ – 10⁻² (electron and hole) |
The nitrogen atoms within the naphthyridine ring can act as binding sites for metal ions and other molecules, making its derivatives suitable for applications in chemical sensing and molecular recognition. The ability to design specific binding pockets allows for the creation of highly selective and sensitive sensors.
Studies have demonstrated that naphthyridine derivatives can function as effective receptors for biologically relevant molecules like biotin analogues, using hydrogen bond interactions for recognition. mdpi.com Furthermore, benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridine-based sensors have been developed for the colorimetric and fluorescent detection of Ni²⁺ ions in aqueous solutions. These sensors show a distinct color change from yellow to red upon binding with nickel ions and have detection limits as low as 0.040 µM, which is below the permissible level for drinking water defined by the EPA.
For materials to be viable in many electronic and industrial applications, they must be able to withstand high temperatures and harsh chemical environments. Naphthyridine-based materials have shown excellent thermal robustness.
A series of 4,8-substituted 1,5-naphthyridines have been shown to be thermally stable with high phase transition temperatures above 186 °C. researchgate.net Similarly, oligomers based on the 1,8-naphthyridine isomer exhibit high glass-transition temperatures (65–105 °C) and decomposition temperatures ranging from 380 to 400 °C. rsc.org This inherent thermal stability, derived from the rigid aromatic structure of the naphthyridine core, makes these compounds attractive for integration into high-performance polymers and coatings where enhanced durability is required.
Non-linear optical materials are crucial for applications in optical switching, telecommunications, and data storage. Organic molecules with push-pull electronic structures—containing both an electron-donating and an electron-accepting group connected by a π-conjugated system—often exhibit strong NLO responses.
The naphthyridine nucleus can serve as the core of such push-pull chromophores. Theoretical studies using density functional theory (DFT) on 2,7-naphthyridine derivatives have shown that they possess significant NLO properties. rsc.org Compared to the parent naphthyridine, these functionalized compounds showed smaller energy gaps and higher values for hyperpolarizability, a key measure of NLO activity. These computational findings suggest that the 1,5-naphthyridine scaffold, including derivatives like 4-Chloro-2,6-dimethoxy-1,5-naphthyridine, holds potential for the development of new materials for NLO applications. rsc.org
Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the use of This compound for corrosion inhibition or its role in analytical chemistry.
The provided outline requires detailed research findings for the following sections:
Mechanistic Insights into Reactions Involving 4 Chloro 2,6 Dimethoxy 1,5 Naphthyridine
Reaction Mechanism Elucidation for Synthetic Protocols
Synthetic methods utilizing 4-Chloro-2,6-dimethoxy-1,5-naphthyridine as a substrate primarily involve the displacement of the C4-chloro group. The elucidation of the mechanisms governing these transformations is crucial for optimizing reaction conditions and predicting outcomes.
The synthetic utility of this compound is centered on its reactions with various nucleophiles. These transformations are generally understood to proceed via a stepwise addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the naphthyridine ring. This initial step leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org In this intermediate, the aromaticity of the naphthyridine ring is temporarily disrupted, and the carbon atom at the site of attack becomes sp3-hybridized. The negative charge is delocalized across the ring system and is effectively stabilized by the electron-withdrawing effects of the two ring nitrogen atoms.
This initial addition step is typically the slowest in the reaction sequence and is therefore considered the rate-determining step. khanacademy.orglibretexts.orgyoutube.com The energy barrier for this step is significant because it involves the loss of the thermodynamic stability associated with the aromatic system. The subsequent step, the elimination of the chloride ion from the Meisenheimer complex, is generally rapid as it restores the aromaticity of the 1,5-naphthyridine (B1222797) ring, leading to the final substituted product. While the two-step mechanism is widely accepted, some SNAr reactions have been proposed to occur via a concerted mechanism, where bond formation and bond breaking occur simultaneously, though this is considered less common for this type of substrate. nih.govsemanticscholar.org
| Stage | Description | Key Characteristics | Kinetic Significance |
|---|---|---|---|
| Nucleophilic Addition | The nucleophile attacks the C4 carbon, forming a C-Nucleophile bond. | Formation of a non-aromatic, anionic Meisenheimer intermediate. Change in hybridization from sp2 to sp3 at C4. | Slowest step; Rate-Determining. khanacademy.orglibretexts.org |
| Chloride Elimination | The C-Cl bond breaks, expelling the chloride ion. | Restoration of the aromatic 1,5-naphthyridine ring system. | Fast step. |
In reactions involving this compound, stereochemical outcomes are generally not a primary consideration at the reaction center itself, as the substitution occurs at an achiral, sp2-hybridized carbon atom.
The paramount factor in these reactions is regioselectivity. For this compound, the substitution is highly regioselective, occurring exclusively at the C4 position. This is because the chlorine atom is the only viable leaving group on the ring, directing the nucleophilic attack to that specific site. The electronic properties of the 1,5-naphthyridine nucleus, with nitrogens at positions 1 and 5, render the C4 position (para to N1) and the C2/C6 positions (ortho to N1 and N5, respectively) electron-deficient and thus activated toward nucleophilic attack. The presence of the chloro group at C4 provides a pathway for a substitution reaction. This high degree of regioselectivity is a common feature in the functionalization of monosubstituted halo-heterocycles. nih.govmdpi.com
Studies on related di-substituted systems, such as 2,4-dichloroquinazolines, further confirm that nucleophilic attack is directed to specific positions based on their electronic activation, with substitution at the 4-position being overwhelmingly favored. mdpi.com Similarly, the reactivity of 1,6-naphthyridine ditriflates shows that sequential, regioselective substitutions can be achieved due to the differential reactivity of the positions on the heterocyclic core. acs.org
Mechanistic Studies of Chemical Transformations and Functionalization
Understanding the mechanistic pathways of functionalization is key to expanding the synthetic applications of the this compound scaffold.
The nucleophilic aromatic substitution (SNAr) on the this compound ring is a classic example of the addition-elimination pathway. The process can be summarized as follows:
Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine. The electron-deficient nature of this carbon, induced by both the electronegativity of the chlorine and the electron-withdrawing character of the naphthyridine nitrogens, makes it a prime electrophilic site.
Formation of the Meisenheimer Intermediate: This attack forms a tetrahedral intermediate where the negative charge is delocalized over the ring. The resonance structures show that the charge is particularly stabilized on the electronegative nitrogen atoms, which is a key factor in activating the ring system for this type of reaction.
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl-), a good leaving group. This step restores the aromaticity of the ring, providing a strong thermodynamic driving force for the completion of the reaction.
While many SNAr reactions on this compound can proceed thermally, the reaction conditions and the use of catalysts or promoters can significantly influence the reaction rate and efficiency.
Base: A base is frequently employed, particularly when using amine or alcohol nucleophiles. The base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic amine like DIPEA) does not typically participate directly in the substitution mechanism itself but serves to deprotonate the nucleophile, thereby increasing its nucleophilicity and accelerating the initial attack on the naphthyridine ring. mdpi.comclockss.org
Solvent: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724), are commonly used. These solvents are effective at solvating the cationic counter-ion of the nucleophile and, more importantly, can stabilize the charged Meisenheimer intermediate without protonating it, thereby lowering the activation energy of the rate-determining step.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the nucleophilic attack and formation of the intermediate.
Catalysts: In some SNAr systems, specific catalysts can enhance the reaction rate. For instance, amine salts have been shown to catalyze certain SNAr reactions by stabilizing the intermediate. rsc.org While transition-metal catalysts like palladium are used for C-N and C-C bond formation on naphthyridine rings, those reactions (e.g., Buchwald-Hartwig amination) proceed through a completely different catalytic cycle involving oxidative addition and reductive elimination, rather than the direct SNAr pathway. nih.gov
| Parameter | Role/Influence | Common Examples |
|---|---|---|
| Nucleophile Strength | A stronger nucleophile will react faster in the rate-determining addition step. | Thiolates > Alkoxides > Amines |
| Solvent | Stabilizes the charged Meisenheimer intermediate. | DMF, DMSO, Acetonitrile |
| Base | Deprotonates the nucleophile to increase its reactivity. | K2CO3, NaH, DIPEA |
| Temperature | Provides activation energy to overcome the barrier of aromaticity disruption. | Room temperature to >100 °C |
Future Research Trajectories for 4 Chloro 2,6 Dimethoxy 1,5 Naphthyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Naphthyridine Derivatives
The future of naphthyridine synthesis lies in the creation of environmentally benign and efficient methodologies. Current research initiatives aim to develop sustainable methods for synthesizing innovative naphthyridine derivatives, often in aqueous media at ambient temperatures. tandfonline.com Classical methods like the Skraup reaction, which uses reagents such as iodine, are being refined for better efficiency and reusability. nih.gov
Modern approaches are moving towards transition-metal-catalyzed cross-coupling reactions followed by cyclization to construct the 1,5-naphthyridine (B1222797) core. nih.gov A significant area of development is the use of multicomponent reactions (MCRs), which offer atom economy and procedural simplicity. For instance, research has demonstrated the synthesis of novel naphthyridines using MCRs involving isocyanates, which is considered an efficient and environmentally sustainable methodology. tandfonline.com Another innovative strategy involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions, which can then be converted to highly reactive ditriflate intermediates for rapid diversification. acs.org
Future research will likely focus on:
Catalyst Development: Designing novel, reusable, and non-toxic catalysts for cyclization and cross-coupling reactions.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis of naphthyridine cores.
Biocatalysis: Exploring enzymatic routes for the stereoselective synthesis of chiral naphthyridine derivatives.
Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reaction times and improve yields in a more energy-efficient manner.
| Synthetic Strategy | Key Features | Sustainability Aspect | Reference |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step, high atom economy. | Reduced waste, energy, and solvent use. | tandfonline.com |
| Modified Skraup Reaction | Uses catalysts like iodine in aqueous media. | Cheaper, reusable catalysts, and greener solvents. | nih.gov |
| Heck Reaction & Cyclization | Palladium-catalyzed cross-coupling followed by intramolecular cyclization. | High efficiency and selectivity for complex structures. | nih.gov |
| Tandem Nitrile Hydration/Cyclization | Mild conditions to form dione intermediates for further functionalization. | Efficient access to diverse scaffolds in fewer steps. | acs.org |
Exploration of Advanced Functionalization Strategies and Derivatization Pathways
The 4-chloro and 2,6-dimethoxy groups on the 1,5-naphthyridine ring serve as versatile handles for extensive derivatization. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amino, alkoxy, and thioalkoxy substituents. nih.gov This reactivity is crucial for creating libraries of compounds for biological screening. For example, 4-amino-1,5-naphthyridine derivatives have been prepared through the direct amination of 4-chloro-1,5-naphthyridines. nih.gov
Future functionalization strategies will likely move beyond traditional SNAr reactions to more advanced C-H activation and cross-coupling methodologies. These techniques will enable the direct introduction of carbon-based substituents (e.g., aryl, alkyl, alkynyl groups) at various positions on the naphthyridine core, which is often challenging to achieve via classical methods. The reactivity pattern of 1,5-naphthyridines shows similarities to quinolines, suggesting that electrophilic substitutions, metalations, and modifications in side chains are viable routes for functionalization. nih.gov
Key areas for future exploration include:
Regioselective C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the naphthyridine ring, enabling late-stage modification of complex molecules.
Photoredox Catalysis: Utilizing light-driven reactions to forge new bonds under mild conditions, providing access to novel chemical space.
Click Chemistry: Employing highly efficient and orthogonal reactions, such as azide-alkyne cycloadditions, to attach complex molecular tags, polymers, or biomolecules to the naphthyridine scaffold.
Diversification of Halogenated Intermediates: Using techniques like bromination and iodination to create versatile intermediates for a broader range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.govmdpi.com
| Functionalization Method | Position | Type of Group Introduced | Potential Advantage |
| Nucleophilic Aromatic Substitution (SNAr) | C4 (at Chlorine) | Amines, Alcohols, Thiols | Well-established, high yields for specific nucleophiles. nih.gov |
| Palladium-Catalyzed Cross-Coupling | C4, C2, C6 | Aryl, Alkynyl, Alkyl groups | High diversity of accessible structures. nih.gov |
| Direct C-H Arylation | Various | Aryl groups | Atom-economical, avoids pre-functionalization. |
| Photoredox Catalysis | Various | Diverse functional groups | Mild reaction conditions, unique reactivity. |
Integration of 4-Chloro-2,6-dimethoxy-1,5-naphthyridine into Next-Generation Functional Materials and Devices
The electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent candidate for n-type organic semiconductors and components in various optoelectronic devices. nih.gov The derivatization of the this compound core allows for fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, to suit specific applications.
Research has already demonstrated the use of 1,5-naphthyridine derivatives in:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties are advantageous for creating stable and efficient emitter or host materials. nih.gov
Organic Thin-Film Transistors (OFETs): A novel n-type organic semiconductor based on a 1,5-naphthyridine-2,6-dione unit exhibited high electron mobility, demonstrating the potential of this core for electronic applications. rsc.org
Sensors: The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions, making them suitable for the development of chemical sensors. nih.gov
Future research will focus on designing and synthesizing more complex architectures based on the this compound scaffold to create materials with enhanced performance and novel functionalities. This includes the development of conjugated polymers and dendrimers for applications in flexible electronics, thermoelectrics, and advanced sensor arrays.
Computational Design and Predictive Modeling of Novel 1,5-Naphthyridine Architectures
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before undertaking lengthy and costly synthesis. For 1,5-naphthyridine derivatives, computational methods are crucial for understanding structure-activity relationships (SAR) and guiding the design of new compounds with desired biological or material properties. nih.gov
Key computational approaches include:
Molecular Docking: This technique is used to predict the binding orientation of naphthyridine derivatives to biological targets, such as protein kinases or receptors. nih.gov It helps in identifying key interactions and prioritizing compounds for synthesis and biological evaluation.
Density Functional Theory (DFT): DFT calculations are employed to investigate the geometric and electronic properties of novel compounds. This allows for the prediction of HOMO/LUMO energy levels, which is critical for designing materials for solar cells and other electronic devices.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes or the conformational landscape of functional materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of naphthyridine derivatives with their observed biological activity, enabling the prediction of potency for newly designed analogs.
The future in this area involves the use of machine learning and artificial intelligence (AI) to analyze large datasets and predict the properties of novel 1,5-naphthyridine architectures with even greater speed and accuracy. These predictive models will accelerate the discovery of new drug candidates and high-performance materials.
Synergistic Application of Experimental and Theoretical Approaches in Naphthyridine Research
The most rapid and impactful advances in naphthyridine chemistry will come from the close integration of experimental synthesis and theoretical modeling. This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.
For example, a research workflow could involve:
Computational Screening: Using molecular docking and AI-driven models to screen a virtual library of 1,5-naphthyridine derivatives against a specific biological target or for desired electronic properties. nih.govnih.gov
Targeted Synthesis: Synthesizing only the most promising candidates identified through computational screening, saving time and resources.
Experimental Validation: Characterizing the synthesized compounds using spectroscopic techniques (NMR, IR, MS) and evaluating their biological activity or material performance.
Model Refinement: Using the experimental data to improve the accuracy of the initial computational models, leading to better predictions in the next cycle of design.
This integrated strategy has already been successfully applied in the study of new materials for solar cells, where DFT calculations were used to explore electronic structures, followed by the synthesis and spectroscopic confirmation of the designed compounds. By combining the predictive power of computational chemistry with the practical validation of experimental synthesis, researchers can more efficiently explore the vast chemical space of this compound derivatives and unlock their full potential in medicine and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-Chloro-2,6-dimethoxy-1,5-naphthyridine, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. For example, describes the demethylation of 1,5-dimethyl-1,5-naphthyridine-2,6-dione using PCl₅/POCl₃ to yield dichloro intermediates, followed by methoxy substitution via nucleophilic aromatic substitution with NaOMe. Reaction optimization (e.g., temperature, stoichiometry) is critical: higher temperatures (~180°C) improve substitution efficiency but may degrade sensitive intermediates . Purity can be confirmed via HPLC or GC-MS, with yields ranging from 14% to 68% depending on halogenation selectivity .
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and how are spectral contradictions resolved?
- Methodological Answer : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, highlights the use of AB-coupled systems in NMR to distinguish H3/H4 and H6/H7 protons in dichloro analogs, while IR confirms carbonyl or methoxy groups. Contradictions in literature (e.g., unexpected splitting patterns) are addressed by replicating conditions (solvent, concentration) and comparing with computational simulations (DFT) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Start with in vitro assays targeting enzymes relevant to its structural analogs. notes that chloro-methoxy naphthyridines often inhibit kinases (e.g., Plasmodium PI4K) or microbial enzymes. Use fluorescence-based assays (e.g., ATPase activity) at varying concentrations (1–100 µM) to determine IC₅₀ values. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How do electronic effects of the 2,6-dimethoxy and 4-chloro substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups at positions 2 and 6 deactivate the ring, directing electrophilic substitution to the 4-position. Computational studies (e.g., Fukui indices) predict reactive sites, validated experimentally via Suzuki-Miyaura coupling. For instance, shows that Pd-catalyzed coupling of 2-chloro-3-phenyl-1,5-naphthyridine occurs at the 4-position due to steric and electronic factors. Contrast this with halogenated analogs (e.g., 2,6-dichloro derivatives) to map substituent effects .
Q. What mechanistic insights explain discrepancies in reported antimicrobial activity across structurally similar naphthyridines?
- Methodological Answer : Variations in lipophilicity (LogP) and membrane permeability, influenced by substituents, explain activity differences. For example, shows that 2,6-dichloro derivatives exhibit higher LogP (~2.5) than methoxy analogs (~1.8), enhancing bacterial membrane penetration. Use molecular dynamics simulations to model membrane interactions and validate via time-kill assays against Gram-negative pathogens (e.g., E. coli). Discrepancies in MIC values may arise from assay conditions (pH, inoculum size) .
Q. How can computational chemistry predict and resolve contradictions in metabolic stability data for this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts metabolic hotspots (e.g., methoxy demethylation or chloro displacement). Compare with in vitro microsomal stability assays (human/rat liver microsomes) to validate. For instance, notes that chloro substituents resist hydrolysis under mild conditions, while methoxy groups are susceptible to CYP450-mediated oxidation. Use LC-MS/MS to identify metabolites and refine QSAR models .
Key Considerations for Experimental Design
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize halogenation and alkoxylation steps, focusing on temperature (80–180°C) and catalyst (e.g., CuI vs. Pd(PPh₃)₄) .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities in splitting patterns .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across multiple labs to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
